2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline
Overview
Description
2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline is a stable and readily available reagent primarily used in the synthesis of amides and peptides. It is known for its high yield in peptide synthesis and is soluble in an aqueous medium containing organic solvents but insoluble in water .
Mechanism of Action
Target of Action
EEDQ is an irreversible dopamine-receptor antagonist . It primarily targets dopamine receptors, which play a crucial role in the regulation of mood, reward, and motor control in the brain .
Mode of Action
EEDQ interacts with its targets by irreversibly binding to dopamine receptors . This binding inhibits the normal function of these receptors, preventing the neurotransmitter dopamine from exerting its typical effects .
Biochemical Pathways
EEDQ affects the dopaminergic pathways in the brain. By antagonizing dopamine receptors, it disrupts the normal signaling processes of this neurotransmitter . The downstream effects of this disruption can vary, but they often include changes in mood, reward perception, and motor control .
Result of Action
The molecular and cellular effects of EEDQ’s action primarily involve the disruption of dopamine signaling. By irreversibly binding to dopamine receptors, EEDQ prevents these receptors from interacting with dopamine . This can lead to a variety of effects, depending on the specific functions of the affected neurons .
Action Environment
The action, efficacy, and stability of EEDQ can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of EEDQ . Additionally, the presence of other molecules can influence the binding of EEDQ to its target receptors
Biochemical Analysis
Biochemical Properties
N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline is known to interact with various enzymes and proteins. It has been reported to irreversibly inactivate α-adrenergic receptors, muscarinic cholinergic receptors, and serotonergic receptors . It enables the coupling of acylamino acids with amino acid esters in high yield and without racemization .
Cellular Effects
The effects of N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline on cells are primarily related to its ability to irreversibly block certain receptors. For instance, it has been shown to irreversibly block central dopamine receptors . This can have significant effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline involves irreversible binding to certain receptors, leading to their inactivation . This includes α-adrenergic receptors, muscarinic cholinergic receptors, and serotonergic receptors . The irreversible nature of this binding means that the receptors cannot be reactivated, leading to long-term changes in cell function.
Dosage Effects in Animal Models
It has been used in studies involving rats, where it was shown to have significant effects on dopamine receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline involves the reaction of quinoline with ethyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in an organic solvent like chloroform, followed by evaporation and recrystallization to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Coupling Reactions: It is widely used as a coupling agent in peptide synthesis.
Hydrolysis: The compound can be hydrolyzed in the presence of water or hydroxide ions.
Common Reagents and Conditions
Coupling Reactions: Common reagents include amino acids and peptide fragments.
Hydrolysis: Water or hydroxide ions are used as reagents under mild conditions.
Major Products
Coupling Reactions: The major products are peptides and amides.
Hydrolysis: The major products are the corresponding carboxylic acids and alcohols.
Scientific Research Applications
2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N,N’-Dicyclohexylcarbodiimide (DCC): Another coupling agent used in peptide synthesis.
N,N’-Diisopropylcarbodiimide (DIC): Similar to DCC but with different steric properties.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble coupling agent.
Uniqueness
2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline is unique due to its high reactivity and stability. Unlike other coupling agents, it provides high yields without racemization, making it ideal for synthesizing peptides with precise stereochemistry .
Properties
IUPAC Name |
ethyl 2-ethoxy-2H-quinoline-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-17-13-10-9-11-7-5-6-8-12(11)15(13)14(16)18-4-2/h5-10,13H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQLYSROISKDLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C=CC2=CC=CC=C2N1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871969 | |
Record name | 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS] | |
Record name | EEDQ | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21233 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID8139893 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16357-59-8 | |
Record name | 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16357-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | EEDQ | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016357598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EEDQ | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147831 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl N-(2-ethoxy-1,2-dihydroquinoline)carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.728 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ETHOXY-1-ETHOXYCARBONYL-1,2-DIHYDROQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60O971AN19 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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